6-(azepane-1-sulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
6-(azepane-1-sulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an azepane ring, a sulfonyl group, a morpholine ring, and a quinoline core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepane-1-sulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where a suitable azepane derivative reacts with a halogenated quinoline intermediate.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Morpholine Ring Addition: The morpholine ring is added through nucleophilic substitution reactions, where a morpholine derivative reacts with a suitable electrophilic intermediate.
Final Coupling: The final coupling step involves the reaction of the intermediate with 3-(morpholin-4-yl)propylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(azepane-1-sulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Pyridine, triethylamine
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
6-(azepane-1-sulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its versatile functional groups.
Mechanism of Action
The mechanism of action of 6-(azepane-1-sulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(azepane-1-sulfonyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one
- 3-(morpholin-4-yl)propane-1-sulfonic acid
Uniqueness
Compared to similar compounds, 6-(azepane-1-sulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-N-(3-morpholin-4-ylpropyl)-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O5S/c28-22-17-20(23(29)24-8-5-9-26-12-14-32-15-13-26)19-16-18(6-7-21(19)25-22)33(30,31)27-10-3-1-2-4-11-27/h6-7,16-17H,1-5,8-15H2,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXWYGBIEBYHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)NCCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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